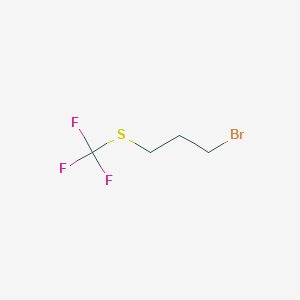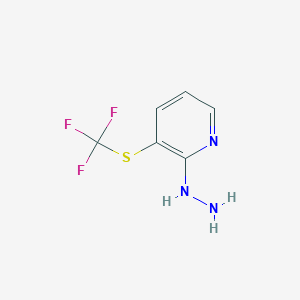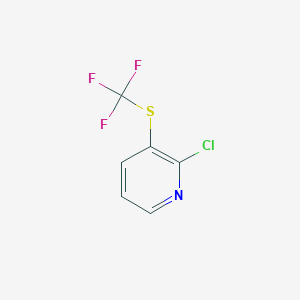
5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97% (5-TFP-CN-97%) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in both organic and aqueous solvents. 5-TFP-CN-97% is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, and as an intermediate in the production of various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
5-TFP-CN-97% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, and as an intermediate in the production of various fluorinated compounds. In addition, it has been used in the synthesis of a variety of organofluorine compounds, including fluorinated alkenes, fluorinated alkynes, and fluorinated aryl ethers. It has also been used as a catalyst in the synthesis of organofluorine compounds.
Wirkmechanismus
5-TFP-CN-97% acts as a nucleophilic reagent in organic synthesis. It can react with electrophiles to form carbon-fluorine bonds. This reaction is typically conducted in an inert atmosphere and at temperatures below 100°C. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFP-CN-97% are not well understood. It is known to be an irritant, and should be handled with caution. It has also been found to be toxic to aquatic organisms, and should not be released into the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-TFP-CN-97% for laboratory experiments include its low cost, ease of synthesis, and wide availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that it is toxic and should be handled with caution. Additionally, the reaction conditions must be carefully controlled in order to obtain the desired product.
Zukünftige Richtungen
The future directions for the use of 5-TFP-CN-97% in scientific research include its further application in the synthesis of organofluorine compounds, as well as its potential use as a catalyst in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity and environmental effects. Finally, further research is needed to develop improved methods for the synthesis and purification of 5-TFP-CN-97%.
Synthesemethoden
5-TFP-CN-97% is typically synthesized by the reaction of trifluoromethanesulfonic acid with 2-pyridinecarbonitrile. This reaction yields a white solid which can be purified by recrystallization or column chromatography. The reaction is typically conducted in an inert atmosphere and at temperatures below 100°C.
Eigenschaften
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIQHJPBDSEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

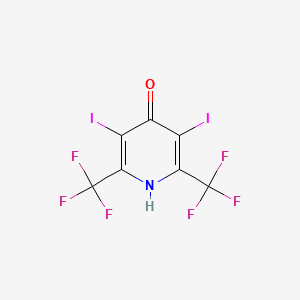
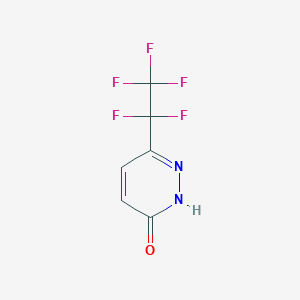

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)



![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
